molecular formula C23H19ClN2O4 B3619217 N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide

Cat. No. B3619217
M. Wt: 422.9 g/mol
InChI Key: IHDRREMQLZABDK-UHFFFAOYSA-N
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Description

Benzoxazole derivatives, which your compound seems to be a part of, are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis C virus, 5-HT3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and Rho-kinase inhibition .


Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the reaction of 2-aminophenols with aldehydes or ketones . The specific synthesis process for your compound might involve similar reactions, but without the exact details, it’s hard to provide a precise synthesis analysis.


Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be confirmed by techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the functional groups present in the molecule and the connectivity of atoms.


Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions depending on the functional groups present in the molecule. For example, they can participate in coupling reactions, cyclization reactions, and redox reactions .

Mechanism of Action

The mechanism of action of benzoxazole derivatives can vary widely depending on their specific structure and the biological target they interact with. Some benzoxazole derivatives have shown antimicrobial activity, while others have shown anticancer activity .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzoxazole derivatives can be hazardous and should be handled with care .

Future Directions

The future directions in the research of benzoxazole derivatives could involve the synthesis of new derivatives with improved pharmacological activities, the development of more efficient synthesis methods, and the exploration of new biological targets .

properties

IUPAC Name

N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2O4/c1-13-7-10-18-17(11-13)26-23(30-18)15-12-14(8-9-16(15)24)25-22(27)21-19(28-2)5-4-6-20(21)29-3/h4-12H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDRREMQLZABDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC=C4OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide
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N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide

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